molecular formula C10H14N5Na2O12P3 B12058022 dATP-Na2

dATP-Na2

Cat. No.: B12058022
M. Wt: 535.15 g/mol
InChI Key: JEKDCIBJADJZSK-LNUHRGGJSA-L
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Description

2'-Deoxyadenosine 5'-triphosphate disodium salt (dATP-Na2, CAS 74299-50-6) is a critical nucleotide derivative in molecular biology. Its molecular formula is C10H14N5Na2O12P3, with a molecular weight of ~515–535 g/mol . As the disodium salt of dATP, it is highly water-soluble (≥50 mg/mL) and typically supplied as a white powder with ≥98% purity (HPLC) . This compound serves as a substrate for DNA polymerases in processes such as PCR, DNA sequencing, and DNA repair studies . Its stability requires storage at -20°C to prevent hydrolysis of the triphosphate moiety .

Properties

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

IUPAC Name

disodium;[[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7?;;/m0../s1

InChI Key

JEKDCIBJADJZSK-LNUHRGGJSA-L

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 5’-triphosphate disodium salt typically involves the phosphorylation of deoxyadenosine. The process can be summarized as follows:

    Starting Material: Deoxyadenosine is used as the starting material.

    Phosphorylation: The hydroxyl groups at the 5’ position of deoxyadenosine are sequentially phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

    Purification: The resulting product is purified through techniques like ion-exchange chromatography to obtain the high-purity disodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:

    Automated Synthesis: Using automated nucleotide synthesizers to ensure precision and consistency.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC), to ensure the purity and concentration of the final product.

Chemical Reactions Analysis

Hydrolysis

dATP-Na₂ hydrolyzes under acidic or enzymatic conditions:

  • Acidic Hydrolysis : Breaks into deoxyadenosine and inorganic phosphate.

  • Enzymatic Degradation : Phosphatases cleave phosphate groups, regenerating dAMP or deoxyadenosine .

Table 1: Hydrolysis Conditions and Products

ConditionCatalyst/EnzymeProduct(s)Source
pH 4.0, 25°C, 65 hrsNoneN-Aminoethyl-dAMP
Alkaline phosphataseEnzymaticDeoxyadenosine + 3 phosphate

Phosphorylation and Polymerization

dATP-Na₂ participates in phosphorylation and DNA polymerization:

Phosphorylation Mechanisms

  • Enzymatic Phosphorylation : Adenylate kinase transfers phosphate groups to dAMP, forming dATP .

  • Substrate Specificity : Requires Mg²⁺ ions and ATP as a cofactor .

DNA Polymerization

dATP-Na₂ is incorporated into DNA by polymerases:

  • PCR Applications : Serves as a substrate for Taq polymerase during primer extension .

  • Reverse Transcription : Human LINE-1 ORF2p reverse transcriptase incorporates dATP into cDNA, tolerating mismatches at the primer-template junction .

Table 2: Polymerase Efficiency with dATP-Na₂

EnzymeTemplateIncorporation Rate (nmol/min)Source
Taq DNA PolymerasedsDNA12.4 ± 1.2
LINE-1 ORF2pRNA/DNA hybrid8.9 ± 0.7
HIV-1 RTRNA10.1 ± 1.5

Photoreactive Modifications

dATP-Na₂ derivatives enable DNA photoaffinity labeling:

Table 3: Photoreactive dATP Analogs

AnalogReactive GroupCrosslinking Efficiency (%)Source
AB-dATPAzido78 ± 5
DB-dATPTrifluoromethyl-diazirine85 ± 4

Nucleotide Pool Regulation

  • dNTP Quantitation : Click chemistry assays measure dATP-Na₂ levels in cells, showing depletion by chemotherapeutic agents (e.g., gemcitabine reduces dATP pools by 90%) .

Inhibition by Antivirals

  • AZT-TP : Competes with dATP-Na₂ for HIV-1 reverse transcriptase but shows reduced affinity for LINE-1 ORF2p due to steric clashes with F605 .

  • Selectivity : LINE-1 RT is 1,000-fold less sensitive to TERT inhibitors compared to HIV-1 RT .

Scientific Research Applications

Role in DNA Synthesis and Sequencing

dATP-Na2 is primarily recognized for its crucial role as a substrate in DNA synthesis. It is incorporated into DNA strands during replication by DNA polymerases, making it essential for genetic material duplication. The use of this compound in Polymerase Chain Reaction (PCR) and other molecular biology techniques has been well documented. For instance, studies have shown that substituting natural nucleotides with dATP derivatives can enhance the specificity and efficiency of PCR by reducing the formation of undesired products such as primer dimers and mispriming artifacts .

Table 1: Comparison of Nucleotide Triphosphates

Compound NameRole in DNA SynthesisUnique Properties
2'-Deoxyadenosine 5'-triphosphateSubstrate for DNA polymerasesContains adenine; crucial for energy transfer
2'-Deoxycytidine 5'-triphosphateEssential for DNA synthesisContains cytosine; used in PCR applications
2'-Deoxyguanosine 5'-triphosphateInvolved in DNA polymerizationContains guanine; key for genetic fidelity
2'-Deoxyuridine 5'-triphosphateUsed in DNA synthesisCan lead to misincorporation due to uracil

Metabolic Studies

Recent research indicates that this compound plays a significant role in cellular metabolism, particularly in cardiac cells. Elevated levels of dATP have been shown to improve cardiac contractility by enhancing the interaction between myosin and actin filaments within cardiomyocytes. This increase in contractile function is attributed to the ability of dATP to shift myosin states towards more active forms, thereby improving overall heart function .

In a study involving transgenic mice with elevated dATP levels, researchers observed significant improvements in both systolic and diastolic functions. The enhanced myocyte performance was linked to increased mitochondrial activity and a reprogramming towards oxidative phosphorylation pathways, indicating that dATP not only serves as a building block for DNA but also as a modulator of metabolic pathways critical for energy production .

Potential Therapeutic Applications

The implications of this compound extend beyond basic research into potential therapeutic applications. Its ability to enhance cardiac function suggests that it could be leveraged in treatments for heart failure or other cardiac conditions. By modulating myosin activity and improving energy metabolism within heart cells, this compound may provide a novel approach to managing heart diseases.

Case Study: Cardiac Function Improvement

A study focused on the effects of dATP elevation in cardiomyocytes demonstrated that increased levels of this nucleotide led to improved contractility and relaxation rates. The research utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) to measure dATP concentrations and assess functional outcomes in heart tissues from genetically modified mice .

Table 2: Summary of Findings from Cardiac Studies

ParameterControl Group (WT)dATP Elevated Group (TgRRB)
Fractional ShorteningBaseline ValueSignificantly Increased
Maximum Rate of ContractionBaseline ValueSignificantly Increased
Rate of Intracellular Ca²⁺ DecayBaseline ValueFaster Decay Observed
Mitochondrial ActivityStandard LevelsEnhanced Activity

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine 5’-triphosphate disodium salt involves its incorporation into DNA strands by DNA polymerases. It acts as a substrate, providing the necessary building blocks for DNA synthesis. The molecular targets include:

    DNA Polymerases: Enzymes that catalyze the addition of nucleotides to the growing DNA strand.

    DNA Templates: The existing DNA strands that guide the incorporation of the nucleotide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

dATP-Na2 belongs to the deoxyribonucleotide triphosphate (dNTP) family, which includes dCTP, dGTP, and dTTP. Key differences lie in their nitrogenous bases and functional roles.

Table 1: Structural Comparison of this compound and Key Analogs
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound 74299-50-6 C10H14N5Na2O12P3 515–535 Adenine, deoxyribose
ATP-Na2 987-65-5 C10H14N5Na2O13P3 551.14 Adenine, ribose
dCTP-Na2 102783-51-7 C9H14N3Na2O13P3 503.12 Cytosine, deoxyribose
GTP-Na2 56001-48-8 C10H16N5Na2O14P3 597.18 Guanine, ribose

Key Observations :

  • Sugar Backbone : this compound contains deoxyribose , distinguishing it from ATP-Na2 (ribose) .
  • Base Pairing : dATP pairs with thymine in DNA, whereas dCTP, dGTP, and dTTP pair with guanine, cytosine, and adenine, respectively .
  • Salt Form : The disodium salt enhances solubility in aqueous buffers compared to free acid or magnesium-bound forms .

Functional Roles and Enzymatic Compatibility

This compound is specific to DNA polymerases (e.g., Taq, Pfu), while ATP-Na2 is utilized by RNA polymerases and kinases . Modifications to the triphosphate or base alter enzyme compatibility:

  • 2-Substituted dATP Derivatives : 2-Fluoro or 2-azido modifications reduce incorporation efficiency by DNA polymerases due to steric hindrance .
  • Gamma-Modified ATP Analogs : ATP derivatives with γ-phosphate modifications (e.g., γ-S) are used in kinase studies but are incompatible with DNA polymerases .

Q & A

Basic: What is the role of dATP-Na₂ in polymerase chain reaction (PCR) optimization, and how does its stability affect experimental outcomes?

dATP-Na₂ serves as a critical substrate for DNA polymerases in PCR, providing the necessary nucleotide triphosphate for DNA elongation. Its stability is pH- and temperature-dependent; degradation (e.g., hydrolysis to dADP or dAMP) can lead to failed amplification . To ensure reliability, researchers should:

  • Use fresh aliquots stored at −20°C to minimize freeze-thaw cycles.
  • Pre-test dATP-Na₂ purity via HPLC or UV spectroscopy (λmax = 259 nm) before critical experiments .

Advanced: How can researchers resolve contradictions in enzymatic activity data when using dATP-Na₂ across different buffer systems?

Discrepancies often arise from ionic strength variations (e.g., Mg²⁺ concentration) or pH deviations altering polymerase binding affinity. Methodological solutions include:

  • Standardizing buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0; 1.5 mM MgCl₂) .
  • Performing kinetic assays (e.g., Michaelis-Menten analysis) to compare enzyme efficiency (kcat/Km) under varying conditions .
  • Validating results with orthogonal techniques like isothermal titration calorimetry (ITC) to assess nucleotide-enzyme binding thermodynamics .

Basic: What are the common impurities in commercial dATP-Na₂ batches, and how can they impact downstream applications?

Impurities include residual salts (e.g., sodium acetate), degradation products (dADP, dAMP), and endotoxins. These can:

  • Inhibit polymerases or ligases in cloning workflows.
  • Generate false positives in sensitive assays (e.g., qPCR).
    Mitigation strategies:
  • Purify dATP-Na₂ via anion-exchange chromatography.
  • Use mass spectrometry (MS) or NMR to verify chemical integrity .

Advanced: How should researchers design experiments to evaluate dATP-Na₂’s role in non-canonical DNA structures (e.g., G-quadruplexes)?

Experimental design considerations:

  • Circular Dichroism (CD) Spectroscopy : Compare spectra of oligonucleotides (e.g., telomeric repeats) with/without dATP-Na₂ to assess structural stabilization .
  • Thermal Denaturation : Measure melting temperatures (Tm) of DNA structures in varying dATP-Na₂ concentrations.
  • Competition Assays : Substitute dATP-Na₂ with analogs (e.g., 8-bromo-dATP) to probe nucleotide specificity .

Basic: What protocols ensure dATP-Na₂’s stability during long-term storage and in vitro transcription assays?

  • Storage : Lyophilized powder at −20°C in anhydrous conditions; reconstitute in nuclease-free water (pH 7.0) .
  • In Vitro Handling : Pre-chill reaction components to minimize hydrolysis; avoid repeated exposure to room temperature.
  • Stability Monitoring : Use thin-layer chromatography (TLC) to detect hydrolyzed products post-storage .

Advanced: How can researchers address discrepancies in dATP-Na₂’s inhibitory effects on reverse transcriptase (RT) enzymes?

Contradictions may stem from:

  • RT isoform variability (e.g., HIV-1 vs. M-MLV RT).
  • Competitive inhibition by dATP-Na₂ analogs (e.g., chain-terminating ddATP).
    Methodological approaches:
  • Conduct dose-response curves with purified RT isoforms.
  • Use fluorescence polarization to measure nucleotide binding affinities .
  • Cross-validate with single-molecule sequencing to observe real-time incorporation kinetics .

Basic: What safety protocols are recommended for handling dATP-Na₂ in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Waste Disposal : Deactivate with 10% bleach before disposal; avoid release into drains.
  • Documentation : Maintain a chemical hygiene plan referencing OSHA guidelines .

Advanced: What experimental frameworks support the use of dATP-Na₂ in single-molecule DNA imaging studies?

  • Atomic Force Microscopy (AFM) : Immobilize dATP-Na₂-functionalized DNA on mica surfaces to visualize polymerase activity .
  • Fluorescent Labeling : Incorporate Cy3/Cy5-tagged dATP-Na₂ analogs for real-time tracking of replication fork dynamics .
  • Control Experiments : Compare results with dCTP/dGTP to rule out nonspecific binding artifacts .

Advanced: How can researchers optimize dATP-Na₂ concentrations for CRISPR-Cas9 homology-directed repair (HDR) assays?

  • Titration Studies : Test dATP-Na₂ at 0.1–1.0 mM in HDR templates to balance efficiency and toxicity.
  • Flow Cytometry : Quantify HDR success rates using fluorescent reporter systems.
  • Statistical Modeling : Apply factorial design to identify interactions with other nucleotides (e.g., dGTP, dTTP) .

Basic: What analytical techniques are most reliable for quantifying dATP-Na₂ in complex biological matrices?

  • HPLC-UV : Use a C18 column with 10 mM ammonium acetate (pH 6.8) mobile phase .
  • Enzymatic Assays : Couple with pyruvate kinase/luciferase for luminescence-based quantification .
  • Quality Control : Include internal standards (e.g., ¹³C-labeled dATP) to correct for matrix effects .

Methodological Notes

  • Data Contradictions : Always replicate experiments across ≥3 independent trials and perform meta-analyses to identify systemic errors .
  • Interdisciplinary Validation : Collaborate with analytical chemists to cross-verify purity and stability data .

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